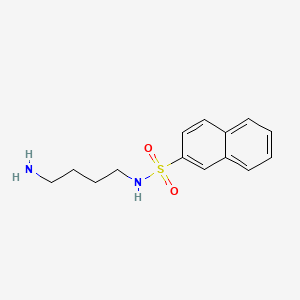

N-(4-Aminobutyl)-2-Naphthalenesulfonamide

概要

説明

W-12 塩酸塩: は、細胞透過性で可逆的なカルモジュリン拮抗薬であり、ミオシン軽鎖キナーゼとCa2±カルモジュリン依存性ホスホジエステラーゼを阻害します 。この化合物は、カルモジュリン依存性プロセスを調節する能力のために、生化学研究で広く使用されてきました。

準備方法

合成経路と反応条件: W-12 塩酸塩の合成には、トリエチルアミンなどの塩基の存在下で、2-ナフタレンスルホニルクロリドと4-アミノブチルアミンを反応させることが含まれます。 得られた生成物をその後、塩酸で処理して塩酸塩を形成します 。

工業的生産方法: W-12 塩酸塩の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチでは、ラボでの合成プロセスを拡大する必要があります。これには、収率と純度を高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。

化学反応の分析

反応の種類: W-12 塩酸塩は、スルホンアミド基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます 。

一般的な試薬と条件:

置換反応: 一般的には、アミンやアルコールなどの求核剤を含む。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して実施できます。

還元反応: 通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を含む。

主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、置換反応では、さまざまなスルホンアミド誘導体が得られる可能性があり、一方、酸化反応と還元反応では、ナフタレン環の官能基を修飾できます 。

科学研究への応用

化学: W-12 塩酸塩は、カルモジュリン依存性プロセスと酵素阻害を研究するためのツールとして使用されます。 これは、さまざまな生化学的経路におけるカルモジュリンの役割を理解するのに役立ちます 。

生物学: 細胞生物学において、W-12 塩酸塩は、カルモジュリン阻害が細胞シグナル伝達と機能に与える影響を調査するために使用されます。 これは、筋肉の収縮やその他のカルモジュリン媒介プロセスを研究する際に特に役立ちます 。

医学: W-12 塩酸塩は、カルモジュリン活性を調節する能力により、治療の可能性があります。 カルモジュリンが重要な役割を果たす心臓血管疾患やその他の病状に対する影響が検討されています 。

産業: 製薬業界では、W-12 塩酸塩は、薬剤開発やスクリーニングアッセイで使用され、潜在的なカルモジュリン阻害剤を特定します 。

科学的研究の応用

Pharmaceutical Development

N-(4-Aminobutyl)-2-naphthalenesulfonamide serves as a crucial intermediate in synthesizing pharmaceuticals, particularly targeting cardiovascular and neurological conditions. Its structure allows it to interact effectively with biological targets, enhancing drug efficacy.

- Key Findings :

- It has been utilized in the synthesis of calmodulin inhibitors, which are relevant for treating diseases related to calcium signaling pathways .

- Research indicates that derivatives of this compound can modulate the activity of various enzymes linked to disease progression, showcasing its potential in therapeutic applications .

Biochemical Research

In biochemical studies, this compound is employed for enzyme inhibition and receptor binding investigations. This compound aids researchers in understanding complex biological pathways.

- Mechanism of Action :

Diagnostic Applications

The compound is also significant in developing diagnostic assays, particularly for detecting disease biomarkers. Its chemical properties enhance the accuracy of medical tests.

- Application Example :

Material Science

This compound finds applications in material science, particularly in creating specialized polymers and coatings.

- Industry Relevance :

Environmental Studies

Researchers use this compound to study its environmental impact and behavior in ecosystems. This application is crucial for understanding pollutant dynamics and developing remediation strategies.

- Research Insights :

Data Table: Summary of Applications

Case Studies

- Calmodulin Inhibition Study : Research demonstrated that this compound effectively inhibits calmodulin-dependent pathways, which are critical in various cellular functions. This finding has implications for developing treatments for diseases involving calcium signaling abnormalities .

- Cancer Cell Proliferation : In vitro studies showed that compounds similar to this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways. These results highlight its potential as an anti-cancer agent .

- Environmental Impact Assessment : A study on the environmental effects of this compound revealed its influence on microbial diversity in contaminated soils, suggesting its utility in bioremediation efforts aimed at restoring ecosystem health .

作用機序

類似化合物との比較

類似化合物:

- W-5 塩酸塩

- W-7 塩酸塩

- W-13 塩酸塩

- カルミダゾリウムクロリド

- KN-93

独自性: W-12 塩酸塩は、ミオシン軽鎖キナーゼとCa2±カルモジュリン依存性ホスホジエステラーゼに対する特定の阻害効果があるため、独特です。 他のカルモジュリン拮抗薬と比較して、独自の結合親和性と阻害濃度を有しており、生化学研究において貴重なツールとなっています 。

生物活性

N-(4-Aminobutyl)-2-naphthalenesulfonamide (ABNS) is a sulfonamide derivative that has garnered interest for its potential biological activities. This article provides an overview of its mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by its sulfonamide group, which plays a crucial role in its interaction with biological targets. The mechanism of action involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antibacterial and anti-inflammatory actions.

- Receptor Modulation : The aminobutyl chain allows for interaction with various receptors, potentially modulating their functions and downstream signaling pathways .

Antimicrobial Properties

Research indicates that ABNS exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth through mechanisms that may involve the disruption of folate synthesis pathways, similar to other sulfonamides.

Anti-inflammatory Effects

ABNS has also been studied for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a candidate for further pharmacological exploration in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activities of ABNS:

- In Vitro Studies : In cellular models, ABNS demonstrated the ability to inhibit the proliferation of cancer cells, including human breast adenocarcinoma SK-BR-3 cells. The compound's effectiveness was attributed to its interference with calmodulin-dependent pathways, which are crucial for cell signaling and proliferation .

- Mechanistic Insights : Studies using nuclear magnetic resonance (NMR) have mapped the binding interactions between ABNS and calmodulin, revealing how ABNS may modulate calcium-dependent signaling pathways. This interaction is significant as it highlights the compound's potential role in regulating cellular processes influenced by calcium ions .

- Case Studies : Specific case studies have reported the use of ABNS in experimental models to assess its therapeutic potential against various conditions, including cancer and bacterial infections. These studies often focus on dose-response relationships and the compound's effect on cellular viability and function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of ABNS, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains an aminobutyl group | Potentially broad-spectrum activity |

| N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide | Chlorine substitution at C-5 | Enhanced antibacterial properties |

| N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | Different amino chain configuration | Stronger calmodulin antagonism |

特性

CAS番号 |

35517-12-5 |

|---|---|

分子式 |

C14H18N2O2S |

分子量 |

278.37 g/mol |

IUPAC名 |

N-(4-aminobutyl)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C14H18N2O2S/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10,15H2 |

InChIキー |

BUGAJERDTXSWQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

W 12 W-12 W12 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。